

Application Notes and Protocols: Synthesis of 7-Hydroxyoctanoyl-CoA Standard for Research

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Compound of Interest

Compound Name: 7-hydroxyoctanoyl-CoA

Cat. No.: B15550062

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Introduction

7-Hydroxyoctanoyl-CoA is a critical intermediate in various metabolic pathways and is of significant interest to researchers in the fields of biochemistry, drug discovery, and metabolic studies. The availability of a high-purity standard of **7-hydroxyoctanoyl-CoA** is essential for the accurate quantification of this metabolite in biological samples, for use as a substrate in enzyme assays, and for the calibration of analytical instrumentation. This document provides a detailed protocol for the chemo-enzymatic synthesis, purification, and characterization of **7-hydroxyoctanoyl-CoA**. The methodologies described herein are adapted from established procedures for the synthesis of other long-chain acyl-CoAs and are intended for use by researchers, scientists, and drug development professionals.^{[1][2][3]}

Data Presentation

A summary of the expected quantitative data for the synthesis of **7-hydroxyoctanoyl-CoA** is presented in the table below. These values are based on typical yields and purities achieved for similar acyl-CoA syntheses.

Parameter	Expected Value	Method of Determination
Starting Material (7-hydroxyoctanoic acid)	10 mg	Gravimetric
Starting Material (Coenzyme A)	50 mg	Gravimetric
Theoretical Yield of 7-hydroxyoctanoyl-CoA	~11.4 mg	Calculation
Final Yield of Purified 7-hydroxyoctanoyl-CoA	5-8 mg (44-70% of theoretical)	UV-Vis Spectrophotometry (A260)
Purity	>95%	HPLC-UV (260 nm)
Molecular Weight (free acid)	911.73 g/mol	-
Expected [M-H] ⁻ ion	m/z 910.72	Mass Spectrometry (ESI-MS)

Experimental Protocols

This section details the necessary protocols for the synthesis, purification, and characterization of **7-hydroxyoctanoyl-CoA**.

1. Materials and Reagents

- 7-Hydroxyoctanoic acid (≥98% purity)
- Coenzyme A, free acid (≥95% purity)
- N,N'-Carbonyldiimidazole (CDI)
- Anhydrous Tetrahydrofuran (THF)
- Triethylamine (TEA)
- Sodium bicarbonate (NaHCO₃)
- Methanol (HPLC grade)

- Acetonitrile (HPLC grade)
- Potassium phosphate monobasic (KH_2PO_4)
- Solid-Phase Extraction (SPE) C18 cartridges
- Syringe filters (0.22 μm)
- Standard laboratory glassware and equipment (magnetic stirrer, rotary evaporator, etc.)

2. Synthesis of **7-Hydroxyoctanoyl-CoA**

This protocol is adapted from the CDI-mediated coupling method, which has been successfully used for the synthesis of various acyl-CoAs.^[1]

- Step 1: Activation of 7-Hydroxyoctanoic Acid
 - In a clean, dry round-bottom flask, dissolve 10 mg of 7-hydroxyoctanoic acid in 2 mL of anhydrous THF.
 - Add 1.1 equivalents of N,N'-Carbonyldiimidazole (CDI) to the solution.
 - Stir the reaction mixture at room temperature for 1 hour under a nitrogen atmosphere to form the acyl-imidazole intermediate.
- Step 2: Coupling with Coenzyme A
 - In a separate flask, dissolve 50 mg of Coenzyme A and 1.2 equivalents of triethylamine in 5 mL of 0.5 M sodium bicarbonate solution.
 - Slowly add the activated 7-hydroxyoctanoyl-imidazole solution from Step 1 to the Coenzyme A solution.
 - Stir the reaction mixture at room temperature for 4 hours.
- Step 3: Quenching and Solvent Removal
 - After 4 hours, quench the reaction by adding a small amount of water.

- Remove the THF from the reaction mixture using a rotary evaporator.

3. Purification of **7-Hydroxyoctanoyl-CoA**

Purification is achieved using solid-phase extraction (SPE) followed by preparative High-Performance Liquid Chromatography (HPLC).^{[4][5][6]}

- Step 1: Solid-Phase Extraction (SPE)
 - Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
 - Load the crude reaction mixture onto the conditioned SPE cartridge.
 - Wash the cartridge with 5 mL of deionized water to remove unreacted Coenzyme A and other water-soluble impurities.
 - Elute the **7-hydroxyoctanoyl-CoA** with 5 mL of 50% aqueous methanol.
 - Collect the eluate and concentrate it using a rotary evaporator or lyophilizer.
- Step 2: High-Performance Liquid Chromatography (HPLC)
 - Re-dissolve the concentrated eluate from the SPE step in a minimal amount of mobile phase A.
 - Purify the **7-hydroxyoctanoyl-CoA** using a preparative C18 HPLC column.
 - Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5.
 - Mobile Phase B: Acetonitrile.
 - Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
 - Detection: Monitor the elution at 260 nm.
 - Collect the fractions corresponding to the major peak, which should be **7-hydroxyoctanoyl-CoA**.

- Pool the pure fractions and lyophilize to obtain the final product as a white powder.

4. Characterization of **7-Hydroxyoctanoyl-CoA**

- Step 1: Purity Assessment by Analytical HPLC

- Analyze the purified product using an analytical C18 HPLC column with the same mobile phases and a similar gradient as in the preparative step.
- Purity should be $\geq 95\%$ as determined by the peak area at 260 nm.

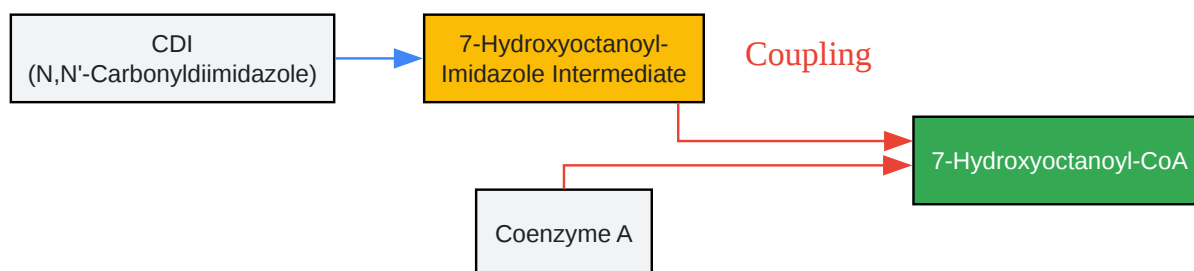
- Step 2: Concentration Determination by UV-Vis Spectrophotometry

- Dissolve a known mass of the lyophilized product in a suitable buffer.
- Measure the absorbance at 260 nm.
- Calculate the concentration using the molar extinction coefficient of adenine ($\epsilon_{260} = 16,400 \text{ M}^{-1}\text{cm}^{-1}$).

- Step 3: Identity Confirmation by Mass Spectrometry

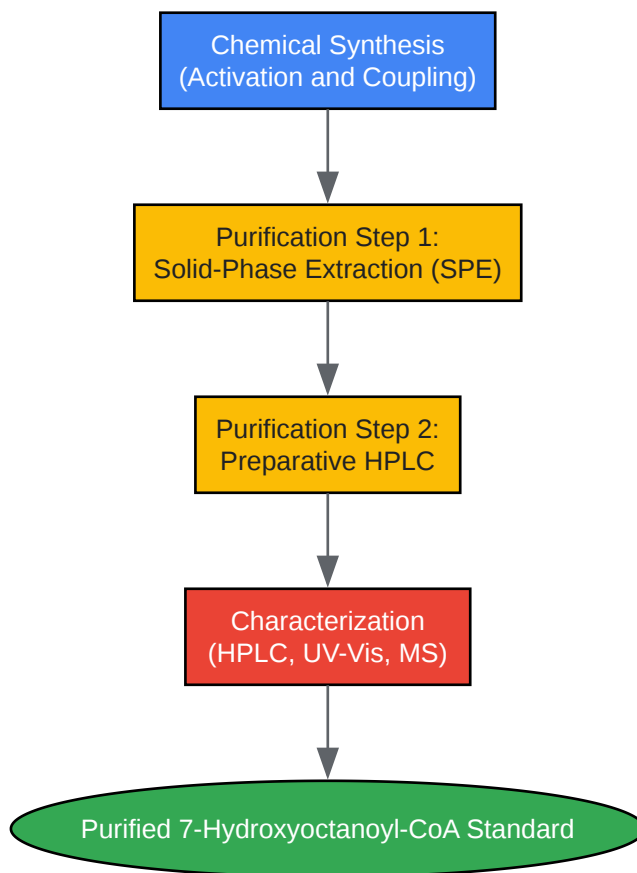
- Analyze the purified product by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode.
- The expected $[M-H]^-$ ion for **7-hydroxyoctanoyl-CoA** is m/z 910.72.

Mandatory Visualizations



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Caption: Chemical synthesis pathway of **7-hydroxyoctanoyl-CoA**.



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Caption: Experimental workflow for **7-hydroxyoctanoyl-CoA** synthesis.

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